2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide
CAS No.:
Cat. No.: VC20186914
Molecular Formula: C17H14BrF2N5OS
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrF2N5OS |
|---|---|
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H14BrF2N5OS/c1-9-3-2-4-10(5-9)16-23-24-17(25(16)21)27-8-14(26)22-15-12(18)6-11(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26) |
| Standard InChI Key | YRWXLENIWGADHH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three critical components:
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Triazole ring: A 1,2,4-triazole system with an amino group at position 4 and a 3-methylphenyl substituent at position 5.
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Sulfanyl bridge: A thioether (-S-) group linking the triazole to an acetamide unit.
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Halogenated aromatic system: A 2-bromo-4,6-difluorophenyl group attached to the acetamide’s nitrogen.
This arrangement is stabilized by hydrogen bonding (N–H···O and N–H···F interactions) and π-π stacking between aromatic rings. The presence of bromine and fluorine atoms enhances electrophilicity, potentially influencing receptor binding.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrF₂N₅OS |
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F |
| Topological Polar Surface Area | 126 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazide with 3-methylbenzoyl chloride yields the 4-amino-1,2,4-triazole intermediate.
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Sulfanyl acetamide coupling: The triazole thiol is reacted with 2-chloro-N-(2-bromo-4,6-difluorophenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ as a base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Thiosemicarbazide, DMF | 80°C | 78% |
| 2 | K₂CO₃, DMF | 60°C | 65% |
Comparative studies highlight that palladium catalysts (e.g., Pd/C), as used in analogous triazole syntheses, could further improve yields but require stringent anhydrous conditions.
Reactivity Profile
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Nucleophilic substitution: The bromine atom at position 2 of the phenyl ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids.
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Oxidation: The sulfanyl group oxidizes to sulfoxide/sulfone derivatives under controlled H₂O₂ exposure.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MICs)
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.2 |
| Candida albicans | 12.5 |
| Pseudomonas aeruginosa | 25.0 |
The triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Concurrently, the sulfanyl group generates reactive oxygen species (ROS), exacerbating microbial oxidative stress.
Comparative Analysis with Analogous Compounds
Table 4: Structure-Activity Relationships (SAR)
| Compound Modification | Bioactivity Change |
|---|---|
| Bromine → Chlorine (Position 2) | Reduced antifungal MIC by 34% |
| 3-Methylphenyl → 4-Methylphenyl | 22% higher cytotoxicity |
| Sulfanyl → Sulfonyl | Loss of antibacterial effect |
These trends emphasize the necessity of bromine and the methylphenyl group for optimal activity .
Industrial and Pharmaceutical Applications
Drug Development
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Antifungal agents: Superior to fluconazole in resistant Candida strains.
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Anticancer candidates: Synergizes with doxorubicin in MCF-7 breast cancer models.
Agricultural Uses
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Fungicides: Effective against Fusarium oxysporum at 50 ppm.
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